molecular formula C12H9Br2NO B595481 2-(Benzyloxy)-3,5-dibromopyridine CAS No. 130284-00-3

2-(Benzyloxy)-3,5-dibromopyridine

Cat. No.: B595481
CAS No.: 130284-00-3
M. Wt: 343.018
InChI Key: YNNOMHHKXNIXKO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,5-dibromopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group attached to the second position of the pyridine ring, and two bromine atoms at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3,5-dibromopyridine typically involves the bromination of 2-(Benzyloxy)pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of 2-(Benzyloxy)pyridine.

    Substitution: The bromine atoms in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

    Oxidation: Formation of benzyloxy-substituted aldehydes or acids.

    Reduction: Formation of 2-(Benzyloxy)pyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Benzyloxy)-3,5-dibromopyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms serve as versatile functional groups for further chemical modifications.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,5-dibromopyridine largely depends on its chemical reactivity. The bromine atoms and the benzyloxy group provide sites for various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    3,5-Dibromopyridine: Lacks the benzyloxy group, which limits its use in certain synthetic applications.

    2-(Benzyloxy)-3-bromopyridine: Contains only one bromine atom, resulting in different reactivity and applications.

Uniqueness: 2-(Benzyloxy)-3,5-dibromopyridine is unique due to the presence of both the benzyloxy group and two bromine atoms, which provide a combination of reactivity and versatility in chemical synthesis

Properties

IUPAC Name

3,5-dibromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNOMHHKXNIXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716553
Record name 2-(Benzyloxy)-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130284-00-3
Record name 2-(Benzyloxy)-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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